molecular formula C4H8O2 B12340310 3-Methoxyprop-2-EN-1-OL

3-Methoxyprop-2-EN-1-OL

Cat. No.: B12340310
M. Wt: 88.11 g/mol
InChI Key: DVVZSEJRZIFWCI-DUXPYHPUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methoxyprop-2-EN-1-OL can be synthesized through various methods. One common method involves the reaction of propargyl alcohol with methanol in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure .

Industrial Production Methods

In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

3-Methoxyprop-2-EN-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include alkoxides and halides

Major Products

    Oxidation: Produces aldehydes or carboxylic acids.

    Reduction: Produces saturated alcohols.

    Substitution: Produces ethers or esters

Scientific Research Applications

3-Methoxyprop-2-EN-1-OL has various applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxyprop-2-EN-1-OL involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    3-Methoxyprop-1-EN-1-OL: Similar structure but different position of the double bond.

    3-Methoxypropane-1-OL: Saturated analog of 3-Methoxyprop-2-EN-1-OL.

    2-Methoxyprop-2-EN-1-OL: Different position of the methoxy group

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C4H8O2

Molecular Weight

88.11 g/mol

IUPAC Name

(E)-3-methoxyprop-2-en-1-ol

InChI

InChI=1S/C4H8O2/c1-6-4-2-3-5/h2,4-5H,3H2,1H3/b4-2+

InChI Key

DVVZSEJRZIFWCI-DUXPYHPUSA-N

Isomeric SMILES

CO/C=C/CO

Canonical SMILES

COC=CCO

Origin of Product

United States

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